

# Investigational new drug profile of QGC001 (Firibastat)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Firibastat, (+/-)-*

Cat. No.: *B1244659*

[Get Quote](#)

# Investigational New Drug Profile: QGC001 (Firibastat)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Firibastat (formerly QGC001) is a first-in-class, orally active, centrally-acting inhibitor of aminopeptidase A (APA). Developed by Quantum Genomics, it represents a novel therapeutic approach for the management of arterial hypertension. As a prodrug, firibastat crosses the blood-brain barrier and is converted to its active metabolite, EC33, which selectively inhibits APA. This mechanism of action within the brain renin-angiotensin system (RAS) differentiates it from existing antihypertensive agents that primarily target the peripheral RAS. While showing promise in early-phase clinical trials, the development of firibastat for hypertension was halted following a Phase III study that failed to meet its primary endpoint. This guide provides a comprehensive technical overview of firibastat, including its mechanism of action, and a summary of key preclinical and clinical trial data.

## Mechanism of Action

Firibastat targets the brain renin-angiotensin system (RAS), a critical regulator of blood pressure.<sup>[1][2]</sup> Unlike the peripheral RAS where angiotensin II is the primary effector peptide, in the brain, angiotensin III plays a significant role in blood pressure control.<sup>[2]</sup>

Firibastat is a prodrug that, after oral administration, crosses the blood-brain barrier.[1] In the brain, it is cleaved into two molecules of its active metabolite, EC33.[1] EC33 is a potent and specific inhibitor of aminopeptidase A (APA), a key enzyme in the brain RAS that converts angiotensin II to angiotensin III.[1][2]

By inhibiting APA, firibastat reduces the levels of angiotensin III in the brain. This leads to a decrease in vasopressin release, a reduction in sympathetic nervous system activity, and an enhancement of the baroreflex, collectively resulting in a lowering of blood pressure.[1]





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Firibastat, the first-in-class brain aminopeptidase a inhibitor, in the management of hypertension: A review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Investigational new drug profile of QGC001 (Firibastat)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1244659#investigational-new-drug-profile-of-qgc001-firibastat>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)